molecular formula C16H12N4O B8278556 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-methyl-5-phenyl- CAS No. 139360-51-3

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-methyl-5-phenyl-

Cat. No. B8278556
M. Wt: 276.29 g/mol
InChI Key: QTLGGVWDGXZCST-UHFFFAOYSA-N
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Patent
US05468756

Procedure details

In 3 0 ml of dimethylformamide was dissolved 0.80 g (3.1 mmol) of Compound 3 obtained in Example 3, and 0.18 g (4.6 mmol) of 60% sodium hydride in oil was added to the solution at room temperature. After evolution of hydrogen ceased, 0.40 ml (6.3 mmol) of methyl iodide was added to the reaction mixture, followed by stirring for 5 hours. Then, 2 ml of a saturated aqueous solution of ammonium chloride was added to the mixture, and the solvent was distilled off under reduced pressure. The resulting residue was subjected to silica gel column chromatography (developing solvent: chloroform/methanol=70/1) to obtain crystals. Recrystallization from ethanol-isopropyl ether gave 0.61 g (yield 72%) of Compound 4 as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Quantity
0.18 g
Type
reactant
Reaction Step Four
[Compound]
Name
3
Quantity
0 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:16]3[N:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:10]3[N:17]=[CH:18][NH:19][C:9]=3[C:8]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[H][H].[CH3:25]I.[Cl-].[NH4+]>CN(C)C=O>[CH3:25][N:19]1[C:9]2[C:8](=[O:20])[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:16]3[N:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:10]=2[N:17]=[CH:18]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CI
Step Three
Name
saturated aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C2=C(C=3C=CC=NC13)N=CN2)=O
Name
Quantity
0.18 g
Type
reactant
Smiles
[H-].[Na+]
Name
3
Quantity
0 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution at room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-isopropyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1C=NC2=C1C(N(C=1N=CC=CC21)C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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